
5,8-Difluoro-2-methylquinazolin-4(3H)-one
Descripción general
Descripción
5,8-Difluoro-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H6F2N2O and its molecular weight is 196.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 5,8-difluoro-2-methylquinazolin-4(3H)-one are bacterial cells, particularly Pseudomonas aeruginosa . This compound has shown significant antimicrobial activity and has been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Mode of Action
This compound interacts with its targets by inhibiting the formation of biofilms, which are communities of bacteria that adhere to each other on a surface . It does this at sub-minimum inhibitory concentrations (sub-MICs), indicating that it can effectively inhibit biofilm formation at relatively low concentrations .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa, a system that bacteria use to communicate and coordinate behavior . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms . Additionally, it decreases cell surface hydrophobicity, which compromises bacterial cells’ adhesion, and curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Result of Action
The result of the action of this compound is the inhibition of biofilm formation and the suppression of other virulence factors in Pseudomonas aeruginosa . This includes impeding the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Actividad Biológica
5,8-Difluoro-2-methylquinazolin-4(3H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_9H_6F_2N_2O, with a molecular weight of approximately 200.15 g/mol. The presence of fluorine atoms at positions 5 and 8 enhances the compound's lipophilicity and biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways. This inhibition can disrupt cellular proliferation and survival mechanisms, particularly in cancer cells .
- Antimicrobial Activity : Research indicates that this quinazoline derivative exhibits antimicrobial properties by interfering with bacterial biofilm formation and virulence factors in pathogens such as Pseudomonas aeruginosa .
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluating its efficacy against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) revealed that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like lapatinib. Notably, derivatives with di-fluoro substitutions showed enhanced cytotoxicity compared to their mono-substituted counterparts .
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
This compound | MCF-7 | 3.79 ± 0.96 | High |
This compound | A2780 | 0.14 ± 0.03 | Very High |
Lapatinib | MCF-7 | 5.9 ± 0.74 | Control |
Lapatinib | A2780 | 12.11 ± 1.03 | Control |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a phenotypic screening against clinical strains of Pseudomonas aeruginosa, it was found to reduce biofilm formation and lower levels of virulence factors such as pyocyanin and pyoverdine .
Synthesis and Evaluation
A comprehensive study synthesized various derivatives of quinazolinones including this compound and evaluated their biological activities:
Compound | Structure Features | IC50 (µM) | Activity |
---|---|---|---|
Compound A | Fluorine at positions 5 and 8 | 0.41 | Highly Potent |
Compound B | No fluorine substitutions | 13.1 | Moderate |
This study highlighted the significance of structural modifications in enhancing biological activity.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, derivatives including this compound have been assessed for anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated promising anti-inflammatory activity at varying doses:
Group | Dose (mg/kg) | Paw Volume (mL) at Different Time Points |
---|---|---|
Control | - | 1.917 ± 0.117 (0h) |
Compound A | 50 | 1.300 ± 0.063 (12h) |
Standard Drug (PC) | 100 | 1.083 ± 0.075 (12h) |
Aplicaciones Científicas De Investigación
Antimicrobial Activity
5,8-Difluoro-2-methylquinazolin-4(3H)-one has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various strains of bacteria and fungi.
- Mechanism of Action : This compound primarily targets bacterial cells, particularly Pseudomonas aeruginosa, by inhibiting biofilm formation and affecting quorum sensing systems, which are crucial for bacterial communication and virulence .
-
Case Studies :
- A study demonstrated that derivatives of this compound showed potent antibacterial activity against Staphylococcus aureus, Escherichia coli, and other pathogens. The synthesized derivatives were confirmed through various analytical techniques including NMR and mass spectrometry .
- Another investigation highlighted its effectiveness in reducing biofilm formation in clinical isolates of Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections associated with biofilms .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also garnered attention.
- Research Findings : In preclinical models, this compound exhibited significant anti-inflammatory activity. For instance, it was evaluated using the carrageenan-induced paw edema model in rats, showing a marked reduction in inflammation compared to control groups .
-
Data Summary :
Compound Dose (mg/kg) Paw Volume (mL) % Inhibition Control - 2.00 ± 0.12 - 5a 50 1.30 ± 0.06 35% Standard Drug 100 1.08 ± 0.08 46%
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy.
- Efficacy Studies : Research has shown that derivatives of quinazolinone, including this compound, demonstrate superior antiproliferative activity against various cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : In vitro studies revealed that treatment with this compound led to significant alterations in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax, indicating its role in promoting apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,8-Difluoro-2-methylquinazolin-4(3H)-one?
- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated anthranilic acid derivatives with methyl-substituted amidines. A stepwise approach in polar aprotic solvents (e.g., DMF) with base catalysts like KCO is common. Alkylation or fluorination steps may require controlled temperatures (60–80°C) and inert atmospheres. Purification via recrystallization from THF or ethanol is recommended to isolate high-purity products .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and NH stretching (~3300 cm) .
- NMR : H-NMR detects aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.5–3.0 ppm). C-NMR confirms quinazolinone carbons (C=O at ~160 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+1]) validate molecular weight .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Elemental analysis (C, H, N) should match calculated values within ±0.3%. Melting point consistency (±2°C) and H-NMR integration ratios further confirm purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance difluoro-substitution efficiency?
- Methodological Answer : Fluorination efficiency depends on:
- Reagent Choice : Select fluorinating agents (e.g., DAST or Selectfluor) based on substrate reactivity.
- Solvent Effects : Use DMF or DMSO to stabilize intermediates.
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions.
- Monitor progress via TLC or in situ F-NMR to track fluorine incorporation .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons.
- Isotopic Purity : Ensure deuterated solvents (e.g., DMSO-d) are free of residual protons.
- Crystallographic Validation : Single-crystal X-ray diffraction with SHELXL refinement resolves stereochemical ambiguities .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Fluorine’s electron-withdrawing effects can reduce solubility. Strategies include:
- Solvent Screening : Test mixed solvents (e.g., THF/hexane) for slow evaporation.
- Crystallization Additives : Use seeding or ionic liquids to induce nucleation.
- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to model twinned crystals .
Q. How can structure-activity relationship (SAR) studies be designed for fluorinated quinazolinone analogs?
- Methodological Answer :
- Substituent Variation : Compare 5,8-difluoro vs. mono-fluoro or trifluoromethoxy analogs (e.g., from ).
- Biological Assays : Test kinase inhibition or antimicrobial activity using dose-response curves (IC/MIC).
- Computational Modeling : Perform DFT calculations to correlate fluorine’s electronic effects with activity .
Q. What methodological frameworks support robust data analysis in quinazolinone research?
- Methodological Answer :
- Statistical Design : Use factorial experiments to evaluate reaction variables (temperature, solvent, catalyst).
- Error Analysis : Apply standard deviations and confidence intervals to spectroscopic and bioassay data.
- Meta-Analysis : Cross-reference findings with structurally related compounds (e.g., triazoloquinazolinones in ) .
Propiedades
IUPAC Name |
5,8-difluoro-2-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-4-12-8-6(11)3-2-5(10)7(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYQUFPESYKSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=O)N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591948 | |
Record name | 5,8-Difluoro-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825654-55-5 | |
Record name | 5,8-Difluoro-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.